molecular formula C13H16N2O2 B3137698 Tert-butyl 2-cyanobenzylcarbamate CAS No. 439118-51-1

Tert-butyl 2-cyanobenzylcarbamate

Cat. No.: B3137698
CAS No.: 439118-51-1
M. Wt: 232.28 g/mol
InChI Key: UVSPFCKIIRSFTO-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyanobenzylcarbamate (CAS 1610605-32-7) is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31. It is a stable, synthetic carbamate derivative supplied for advanced research and development applications. This compound is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery . The carbamate functional group, particularly the tert-butyloxycarbonyl (Boc) group, is a critically important and widely used protecting group for amines in organic synthesis, preventing unwanted reactions during multi-step synthetic sequences . The presence of both the Boc-protecting group and a cyanobenzyl moiety makes this reagent a versatile precursor for the synthesis of more complex molecules. Carbamates are a significant structural motif in modern pharmaceuticals due to their good proteolytic stability and ability to mimic peptide bonds, which can enhance a compound's ability to penetrate cell membranes and improve its pharmacokinetic properties . Researchers utilize carbamate-based intermediates like this one in the development of active pharmaceutical ingredients (APIs) across various therapeutic areas, including protease inhibitors, chemotherapeutic agents, and anticonvulsants . This product is intended for use in a controlled laboratory setting by qualified researchers and is designated For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper laboratory safety procedures, including the use of personal protective equipment, should always be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2-cyanophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPFCKIIRSFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439118-51-1
Record name tert-butyl N-[(2-cyanophenyl)methyl]carbamate
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Synthesis Methodologies and Strategies for Tert Butyl 2 Cyanobenzylcarbamate

Established Synthetic Pathways

Traditional methods for the synthesis of tert-butyl 2-cyanobenzylcarbamate rely on fundamental reactions in organic chemistry, ensuring reliable and generally high-yielding routes to the desired product.

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-cyanobenzylamine and di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgchemicalbook.comchemicalbook.com This reaction is a cornerstone of amine protection chemistry. nih.gov The lone pair of electrons on the nitrogen atom of 2-cyanobenzylamine acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. organic-chemistry.org This is followed by the departure of a leaving group, typically tert-butoxycarbonate, which then decomposes to tert-butanol (B103910) and carbon dioxide, driving the reaction to completion.

The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the acidic byproduct and facilitate the reaction. nih.gov Common solvents for this transformation include dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). The reaction generally proceeds at room temperature, offering a mild and efficient route to the target carbamate (B1207046). chemicalbook.com

Table 1: Representative Conditions for Nucleophilic Acyl Substitution

Starting MaterialReagentCatalyst/BaseSolventTemperatureYield
2-CyanobenzylamineDi-tert-butyl dicarbonateTriethylamineDichloromethaneRoom Temp.High
2-CyanobenzylamineDi-tert-butyl dicarbonateSodium BicarbonateTHF/WaterRoom Temp.High

This table presents typical conditions based on general procedures for Boc protection of amines and may not represent optimized conditions for this specific substrate.

A plausible multi-step sequence could be:

Boc Protection: Reaction of 2-bromobenzylamine (B1296416) with di-tert-butyl dicarbonate to form tert-butyl 2-bromobenzylcarbamate.

Cyanation: A palladium-catalyzed reaction, such as a Heck or Suzuki-type coupling, using a cyanide source like zinc cyanide or potassium cyanide to replace the bromine atom with a cyano group.

This modular approach allows for the synthesis of a variety of substituted benzyl (B1604629) carbamates by simply changing the starting benzyl halide and the nucleophile in the subsequent functionalization step.

Catalytic Approaches in Synthesis

To improve efficiency, reduce waste, and achieve milder reaction conditions, various catalytic methods have been developed for the synthesis of carbamates, including those applicable to this compound.

Recent research has focused on the development of heterogeneous catalysts for the Boc protection of amines to simplify product purification and enable catalyst recycling. One such catalyst is sulfonated reduced graphene oxide (SrGO), which has been shown to be an effective, metal-free, and reusable solid acid catalyst for the chemoselective N-tert-butoxycarbonylation of various amines. nih.gov This approach offers high yields and short reaction times under solvent-free conditions. While not specifically documented for 2-cyanobenzylamine, the broad applicability of this method suggests its potential for the synthesis of this compound.

Table 2: Comparison of Catalysts for Boc Protection of Amines

CatalystReaction ConditionsAdvantages
Sulfonated Reduced Graphene Oxide (SrGO)Solvent-free, ambient temperatureMetal-free, reusable, high yields, short reaction times. nih.gov
Indion 190 ResinMild conditionsHigh chemoselectivity, eco-friendly, recyclable, easy work-up.
Molecular IodineSolvent-free, ambient temperatureHighly chemoselective, good yields.

This table highlights various catalysts reported for the general Boc protection of amines.

Palladium catalysis is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In syntheses related to cyanobenzyl compounds, palladium acetate (B1210297) has been utilized as a catalyst in reactions such as cyanoethenylation. While not a direct synthesis of the target carbamate, these methods highlight the utility of palladium catalysis in constructing the cyanobenzyl framework.

For instance, palladium-catalyzed cyanation of aryl halides is a well-established method for introducing a cyano group onto an aromatic ring. researchgate.netorganic-chemistry.org As mentioned in section 2.1.2, a multi-step synthesis of this compound could involve a palladium-catalyzed cyanation of a bromo-substituted precursor. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with various phosphine-based ligands being commonly employed.

Advanced Synthetic Strategies and Method Development

The field of organic synthesis is constantly evolving, with new strategies and technologies being developed to improve efficiency, safety, and sustainability.

Advanced strategies applicable to the synthesis of this compound include the use of flow chemistry and biocatalysis. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and ease of scalability. nih.govbeilstein-journals.org The synthesis of carbamates has been successfully demonstrated in continuous flow reactors, often leading to higher yields and shorter reaction times compared to batch processes. nih.govbeilstein-journals.orgunimi.it

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another burgeoning area. nih.govnih.gov Enzymes can offer exquisite selectivity under mild reaction conditions. While specific enzymatic routes to this compound are not yet established, the development of promiscuous enzymes capable of forming carbamate bonds from non-natural substrates is an active area of research. nih.gov These advanced methods hold promise for the future production of this and other valuable chemical intermediates.

Strategies to Mitigate Competing Side Reactions During Synthesis

The synthesis of carbamates, including this compound, can be hampered by several side reactions that reduce the yield and purity of the desired product. Key strategies have been developed to overcome these challenges.

A primary issue is the potential for overalkylation of the newly formed carbamate, especially when using strong bases or reactive alkyl halides in subsequent steps. nih.gov One effective strategy to minimize this is the use of additives like tetrabutylammonium (B224687) iodide (TBAI), which can enhance the rate of CO₂ incorporation (in syntheses starting from amines, CO₂, and alkyl halides) and stabilize the carbamate anion, thus preventing secondary reactions. nih.gov

Another common side reaction, particularly in syntheses not directly employing a Boc-anhydride, is the formation of isocyanates. For instance, in methods like the Lossen rearrangement of hydroxamic acids, self-condensation of the isocyanate intermediate can lead to the formation of undesired urea (B33335) or dimer byproducts. organic-chemistry.org The use of a catalytic system, such as arylsulfonyl chloride in combination with N-methylimidazole (NMI), has been shown to effectively mediate the rearrangement while minimizing the formation of these hydroxamate-isocyanate dimers. organic-chemistry.org

In syntheses involving amines and alcohols, imine formation can be a significant competing reaction. Research has shown that conducting the carbamate synthesis using dense-phase carbon dioxide under high pressure can effectively suppress the formation of imines and also prevent the alkylation of the starting amine by the alcohol. acs.org A novel approach involves the use of carbon dioxide as a reversible protecting group for the amine. This "green" protecting agent forms a carbamate salt, reducing the amine's nucleophilicity and preventing it from engaging in undesired side reactions. The protection is easily reversed, regenerating the amine when needed. mdpi.com

Furthermore, the choice of synthetic route can preemptively avoid problematic intermediates. One-pot transformations of carboxylic acids to carbamates via a Curtius rearrangement can bypass the need to isolate unstable acyl azides, which can be hazardous. nih.gov However, reagents like diphenylphosphoryl azide (B81097) (DPPA) used in these one-pot procedures can complicate purification. nih.gov

Side ReactionMitigation StrategyReagents/ConditionsSource
Overalkylation of CarbamateUse of phase-transfer catalystTetrabutylammonium iodide (TBAI) nih.gov
Isocyanate DimerizationCatalytic Lossen RearrangementArylsulfonyl chloride, N-methylimidazole (NMI) organic-chemistry.org
Imine Formation / Amine AlkylationHigh-pressure CO₂ environmentDense-phase CO₂ acs.org
General Amine Side ReactionsReversible amine protectionCarbon Dioxide (CO₂) mdpi.com
Handling of Unstable IntermediatesOne-pot Curtius rearrangementDi-tert-butyl dicarbonate, sodium azide nih.gov

Stereoselective Synthesis Approaches

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing chiral derivatives, which are of significant interest in medicinal chemistry. sigmaaldrich.com Several advanced methods have been developed for the enantioselective or diastereoselective synthesis of carbamates.

One powerful technique is the catalytic asymmetric Mannich reaction. This approach allows for the synthesis of optically active carbamate-protected chiral amines. By using a bifunctional organic catalyst, such as a 9-thiourea cinchona alkaloid, it is possible to generate carbamate-protected imines in situ from stable α-amido sulfones, which then react with aldehydes to yield chiral β-amino acids with high enantioselectivity. organic-chemistry.orgnih.gov

Copper-catalyzed asymmetric reactions have also emerged as a potent tool. For instance, the asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines, catalyzed by a copper complex, provides direct access to axially chiral carbamates with high yields and enantioselectivities under mild conditions. rsc.org

Another sophisticated strategy involves the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates. In this method, deprotonation of a chiral 2-alkenyl oxazolidine carbamate with sec-butyllithium (B1581126) leads to a rearrangement that produces α-hydroxy amides with excellent diastereoselectivity. nih.gov The chirality is effectively transferred and controlled through the influence of the chiral oxazolidine auxiliary. nih.gov

Stereoselective MethodKey FeaturesCatalyst/ReagentOutcomeSource
Asymmetric Mannich ReactionIn situ generation of carbamate-protected imines9-thiourea cinchona alkaloid (organic catalyst)Optically active β-amino acids and chiral amines organic-chemistry.orgnih.gov
Copper-Catalyzed Asymmetric Ring-OpeningDirect access to axially chiral carbamatesCopper catalyst, CO₂, aminesAxially chiral carbamates with high enantioselectivity rsc.org
Asymmetric 1,2-Carbamoyl RearrangementRearrangement of lithiated chiral carbamatessec-Butyllithium, chiral oxazolidine auxiliaryα-Hydroxy amides with high diastereoselectivity nih.gov

Exploration of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound is an area of active development, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

A key focus has been the replacement of traditional volatile organic solvents. Dichloromethane and 1,4-dioxane, commonly used for Boc protection and deprotection, are being substituted with greener alternatives. acsgcipr.org Propylene (B89431) carbonate has been demonstrated as a viable green polar aprotic solvent for syntheses involving Boc-protected amino acids, showing comparable or better yields than conventional solvents like DMF and dichloromethane. rsc.org For the Boc protection step itself, water-mediated, catalyst-free systems have been developed. The O-tert-butoxycarbonylation of phenols, for example, proceeds efficiently in a water-acetone mixture at room temperature, eliminating the need for catalysts and simplifying the workup process. tandfonline.com

Solvent-free reaction conditions represent a significant advancement in green synthesis. The Boc-protection of amines and hydrazines can be achieved by simply stirring the substrate in molten di-tert-butyl dicarbonate without any catalyst, offering a very robust and clean method. semanticscholar.org Another innovative solvent-free technique utilizes electromagnetic milling for the synthesis of tert-butyl esters from carboxylic acids and (Boc)₂O, a method that is also base-free and operates at ambient temperature. rsc.org

The principle of using renewable feedstocks and safer auxiliaries is also being explored. Carbon dioxide, a renewable and non-toxic C1 source, can be used not only as a reagent in carbamate synthesis but also as a temporary, "green" protecting group for amines, which aligns with the principle of reducing derivatives. mdpi.comacs.org

Green Chemistry ApproachDescriptionKey AdvantagesSource
Greener SolventsReplacement of hazardous solvents (e.g., DCM, DMF) with alternatives like propylene carbonate or water.Reduced toxicity and environmental impact. tandfonline.comrsc.org
Solvent-Free SynthesisReactions are conducted in molten (Boc)₂O or via mechanical methods like milling without a solvent.Eliminates solvent waste, simplifies purification. semanticscholar.orgrsc.org
Catalyst-Free ConditionsBoc-protection reactions performed in water-mediated systems without the need for an external catalyst.Reduced cost, simpler reaction setup, and greener workup. tandfonline.com
Use of Green ReagentsEmploying CO₂ as both a reagent and a reversible protecting group for amines.Utilizes a renewable feedstock, reduces derivatization steps. mdpi.com

Reactivity and Chemical Transformations of Tert Butyl 2 Cyanobenzylcarbamate

Deprotection Mechanisms of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, favored for its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions. doubtnut.comkyoto-u.ac.jp

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. brainly.inacs.org This acid-labile nature allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, such as base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) groups. doubtnut.comkyoto-u.ac.jp The stability of the Boc group under non-acidic conditions makes it a cornerstone of orthogonal protection strategies in complex multi-step syntheses. doubtnut.comacs.org In the context of tert-butyl 2-cyanobenzylcarbamate, the Boc group can be cleaved to unmask the primary amine, yielding 2-(aminomethyl)benzonitrile, without affecting the cyano group, which is generally stable under these conditions.

Trifluoroacetic Acid (TFA): TFA is one of the most common reagents for Boc deprotection. acs.orgthieme-connect.de It is often used neat or diluted in a solvent like dichloromethane (B109758) (DCM). acs.orgmasterorganicchemistry.com The reaction is typically rapid, occurring at room temperature.

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or ethyl acetate (B1210297), is another effective method for Boc removal. acs.orgnih.gov A 4M solution of HCl in dioxane is a standard reagent for this purpose. nih.govchegg.com

p-Toluenesulfonic Acid (TsOH): This solid, strong organic acid can also be used for Boc deprotection, often in a suitable organic solvent. doubtnut.com

The following table summarizes common acidic conditions for Boc deprotection.

ReagentTypical ConditionsSolventReference
Trifluoroacetic Acid (TFA)50-100% solution, room tempDichloromethane (DCM) acs.orgmasterorganicchemistry.com
Hydrochloric Acid (HCl)3-4 M solution, room tempDioxane, Ethyl Acetate acs.orgnih.gov
p-Toluenesulfonic Acid (TsOH)Catalytic to stoichiometricMethanol (B129727), Dichloromethane doubtnut.com
Phosphoric Acid85% aqueous solution- organic-chemistry.orgorganic-chemistry.org
Methanesulfonic Acid (MSA)StoichiometricDichloromethane/tert-Butyl Acetate doubtnut.com

A key intermediate formed during the acid-catalyzed cleavage of the Boc group is the relatively stable tert-butyl cation. doubtnut.comoup.com This electrophilic species can react with nucleophilic sites within the substrate molecule or the product, leading to unwanted side-products through alkylation. acs.orgdoubtnut.com In molecules with electron-rich aromatic rings or other nucleophilic functional groups like thiols (e.g., in methionine or cysteine residues in peptides), this side reaction can be particularly problematic. thieme-connect.deresearchgate.net

To mitigate this, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate or product, effectively trapping it. kyoto-u.ac.jpthieme-connect.de Common scavengers include:

Anisole or Thioanisole: These compounds are effective at capturing the tert-butyl cation. acs.orgresearchgate.net

Trialkylsilanes (e.g., Triethylsilane, Triisopropylsilane): These reagents can reduce the tert-butyl cation or participate in other quenching pathways. organic-chemistry.orgresearchgate.net

Thiols (e.g., 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)): These are particularly useful for protecting sulfur-containing amino acids. researchgate.netprezi.com

Water: Can act as a scavenger by quenching the tert-butyl cation to form tert-butanol (B103910). researchgate.net

The addition of a scavenger is a critical consideration for ensuring a clean deprotection and high yield of the desired amine, especially when working with complex substrates. organic-chemistry.org

The concept of "orthogonal protection" is central to modern organic synthesis, allowing for the deprotection of one functional group without affecting others. acs.org The Boc group is a key player in this strategy due to its unique acid lability. It can be selectively removed while leaving other protecting groups intact. doubtnut.com

Base-Labile Groups: The Boc group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group. doubtnut.comkyoto-u.ac.jp

Hydrogenation-Labile Groups: Protecting groups like the Cbz (benzyloxycarbonyl) or benzyl (B1604629) ethers are removed by catalytic hydrogenation, a condition under which the Boc group is stable. doubtnut.comfishersci.co.uk

tert-Butyl Esters: While both N-Boc and tert-butyl esters are acid-labile, selective deprotection of the N-Boc group can often be achieved using carefully controlled conditions, as the carbamate (B1207046) is generally more sensitive to acid than the ester. nih.govniscpr.res.in For instance, using 4M HCl in dioxane has been shown to selectively cleave N-Boc groups in the presence of tert-butyl esters. nih.gov The cyano group in this compound is stable to the acidic conditions used for Boc removal, as well as to catalytic hydrogenation and basic conditions, making it compatible with these orthogonal strategies. researchgate.netresearchgate.net

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established multi-step mechanism: doubtnut.comoup.com

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., H⁺ from TFA or HCl). oup.comresearchgate.net This step increases the electrophilicity of the carbonyl carbon.

Cation Formation: The protonated intermediate undergoes fragmentation. The C-O bond cleaves to release the highly stable tertiary carbocation, the tert-butyl cation, and an unstable carbamic acid intermediate. doubtnut.comoup.com

Amine Formation: The loss of CO₂ results in the formation of the free, unprotected amine. Under the acidic reaction conditions, this amine is immediately protonated to form its corresponding ammonium (B1175870) salt (e.g., an ammonium trifluoroacetate (B77799) or ammonium chloride salt). oup.com

This sequence—protonation, fragmentation to form a carbocation, and irreversible decarboxylation—underpins the utility and reactivity of the Boc protecting group. oup.comscielo.org.mx

Reactions Involving the Cyano Group

The cyano group (–C≡N) on the benzene (B151609) ring of this compound is a versatile functional group that can undergo several important transformations. It is generally stable to the acidic conditions used for Boc deprotection but can be reacted under more specific or forcing conditions. researchgate.netnih.gov

Key reactions include:

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group (–COOH). This transformation typically requires heating with a strong acid (like aqueous HCl) or a strong base (like aqueous NaOH). doubtnut.combrainly.invaia.com The reaction proceeds through a benzamide (B126) intermediate. chegg.comoup.com For example, complete hydrolysis of the cyano group in this compound would ultimately yield 2-(Boc-aminomethyl)benzoic acid.

Reduction: The cyano group can be reduced to a primary amine (–CH₂NH₂). A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). thieme-connect.deresearchgate.netlibretexts.org Catalytic hydrogenation (e.g., using H₂ gas with a palladium, nickel, or ruthenium catalyst) can also be employed to reduce nitriles to primary amines. kyoto-u.ac.jpacs.orgacs.org This reaction on the target molecule would produce tert-butyl (2-(aminomethyl)benzyl)carbamate.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. masterorganicchemistry.comlibretexts.org

The following table summarizes the potential transformations of the cyano group in a benzonitrile (B105546) derivative.

ReactionReagentsProduct Functional GroupReference
Acid HydrolysisH₃O⁺, heatCarboxylic Acid (-COOH) doubtnut.comvaia.com
Base Hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺Carboxylic Acid (-COOH) brainly.inchegg.com
Reduction1. LiAlH₄; 2. H₂OPrimary Amine (-CH₂NH₂) researchgate.netlibretexts.org
Catalytic HydrogenationH₂, Pd/C or Raney NiPrimary Amine (-CH₂NH₂) kyoto-u.ac.jpacs.org
Grignard Reaction1. R-MgX; 2. H₃O⁺Ketone (-C(=O)R) masterorganicchemistry.comlibretexts.org

Reactions Involving the Benzyl Moiety

The benzene ring of this compound also presents opportunities for chemical modification, primarily through electrophilic aromatic substitution and modifications of the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. ucla.edu The substituents already present on the ring dictate the position of the incoming electrophile.

In the case of this compound, we have two substituents to consider:

-CN (cyano group): This is a deactivating and meta-directing group due to its electron-withdrawing nature. libretexts.org

-CH₂NHBoc (tert-butoxycarbonylaminomethyl group): This group is generally considered to be weakly activating and ortho-, para-directing.

The interplay between these two groups will determine the regioselectivity of any EAS reaction. The bulky tert-butyl group on the carbamate may also exert steric hindrance, potentially favoring substitution at the para position over the ortho position. ucalgary.camsu.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ucla.edu The mechanism for these reactions typically involves two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Reaction TypeReagentsDirecting Influence of Substituents
NitrationHNO₃, H₂SO₄-CN: meta; -CH₂NHBoc: ortho, para
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃-CN: meta; -CH₂NHBoc: ortho, para
SulfonationSO₃, H₂SO₄-CN: meta; -CH₂NHBoc: ortho, para
Friedel-Crafts AlkylationR-Cl, AlCl₃-CN: deactivating; -CH₂NHBoc: ortho, para
Friedel-Crafts AcylationR-COCl, AlCl₃-CN: deactivating; -CH₂NHBoc: ortho, para

Beyond adding new substituents, the existing cyano and protected amine groups can be chemically modified. As discussed previously, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The Boc-protecting group on the amine can be removed under acidic conditions, and the resulting free amine can then undergo a wide range of reactions, such as acylation, alkylation, or arylation, to introduce new functionalities.

These modifications allow for the strategic alteration of the molecule's properties and provide pathways to a diverse array of derivatives.

Other Potential Chemical Reactions

The tert-butyl group of the carbamate can be removed under strongly acidic conditions, which can be a key step in a synthetic sequence. This deprotection yields a primary benzylamine (B48309), which can then participate in a host of other reactions.

Furthermore, the benzyl C-H bonds could potentially undergo radical substitution under specific conditions, although this is generally less common for this type of molecule compared to reactions at the functional groups. The stability of the tert-butyl cation makes the Boc group a useful protecting group in many synthetic contexts. rsc.org

Oxidation and Reduction Reactions

The chemical behavior of this compound in oxidation and reduction reactions is dictated by the reactivity of its nitrile and benzylic functionalities. While specific studies on this exact molecule are not prevalent in the cited literature, its reactivity can be inferred from the well-established transformations of related compounds.

Oxidation Reactions

The benzylic position of this compound is a potential site for oxidation. Generally, benzylic C-H bonds can be oxidized to carbonyl groups using strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic methylene (B1212753) group to a carboxylic acid, which in this case would likely lead to the cleavage of the molecule. Milder, more selective oxidation methods could potentially yield the corresponding ketone, tert-butyl (2-cyanobenzoyl)carbamate. The presence of the electron-withdrawing cyano group might influence the reactivity of the benzylic position.

Reduction Reactions

The primary site for reduction in this compound is the nitrile group. The reduction of nitriles is a common and effective method for the synthesis of primary amines. Several reagents can accomplish this transformation. Catalytic hydrogenation, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere, is a widely used method.

Chemical reducing agents are also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. However, given the presence of the ester-like carbamate linkage, which can also be susceptible to reduction by LiAlH₄, careful control of reaction conditions would be necessary.

A milder and often more chemoselective approach involves the use of borane (B79455) complexes or sodium borohydride (B1222165) in the presence of a transition metal catalyst. For instance, nickel(II) chloride or cobalt(II) chloride in conjunction with sodium borohydride (NaBH₄) can effectively reduce nitriles. A significant advantage of this system is its compatibility with the Boc protecting group, which is generally stable under these conditions. This method allows for the selective reduction of the nitrile to a primary amine, yielding tert-butyl (2-(aminomethyl)benzyl)carbamate.

Table 1: Representative Reduction Reactions of Nitriles to Primary Amines

Reagent/Catalyst Substrate (Analogy) Product Yield (%) Reference
NiCl₂·6H₂O, NaBH₄, Boc₂O Benzonitrile tert-Butyl benzylcarbamate 95 orgsyn.orgorganic-chemistry.org
CoCl₂, NaBH₄ Various nitriles Corresponding primary amines High
LiAlH₄ General nitriles Primary amines High conferenceproceedings.international
H₂, Raney Ni General nitriles Primary amines High

This table presents data for analogous nitrile reductions to illustrate the expected reactivity.

Hydrolysis Reactions

The hydrolysis of this compound can proceed via two main pathways: cleavage of the carbamate group or hydrolysis of the nitrile function. The outcome is highly dependent on the reaction conditions, specifically the pH.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the tert-butoxycarbonyl (Boc) group is readily cleaved. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminates a proton to form isobutylene (B52900). This process ultimately yields 2-cyanobenzylamine. The nitrile group can also be hydrolyzed under acidic conditions, typically requiring more forcing conditions such as concentrated strong acids and elevated temperatures. The hydrolysis of the nitrile would proceed through a carboximidic acid intermediate to ultimately form a carboxylic acid, resulting in 2-(aminomethyl)benzoic acid if the Boc group is also cleaved. The relative rates of Boc deprotection and nitrile hydrolysis would determine the final product.

Base-Catalyzed Hydrolysis

The Boc-carbamate linkage is generally stable to basic conditions. However, the nitrile group can be hydrolyzed under basic conditions, usually with aqueous sodium or potassium hydroxide (B78521) at elevated temperatures. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to an imidic acid intermediate which then tautomerizes and is further hydrolyzed to a carboxylate salt. Subsequent acidification would yield the corresponding carboxylic acid. Therefore, treatment of this compound with a strong base would be expected to hydrolyze the nitrile to a carboxylic acid, affording N-((tert-butoxycarbonyl)amino)methyl)benzoic acid.

Table 2: Expected Products of Hydrolysis of this compound

Conditions Primary Reaction Site Expected Major Product
Mild Acid (e.g., TFA in CH₂Cl₂) Carbamate 2-Cyanobenzylamine
Strong Acid, Heat Carbamate and Nitrile 2-(Aminomethyl)benzoic acid
Strong Base (e.g., NaOH, H₂O), Heat Nitrile N-((tert-Butoxycarbonyl)amino)methyl)benzoic acid

This table outlines the predicted outcomes based on the known reactivity of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis and Proton Assignments

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. For instance, one would anticipate signals for the aromatic protons on the benzene ring, the methylene (-CH₂-) protons of the benzyl group, the single proton of the carbamate (NH) group, and the nine equivalent protons of the tert-butyl group. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would be crucial for assigning them to specific protons in the structure.

¹³C NMR Spectral Analysis and Carbon Assignments

In a ¹³C NMR spectrum of this compound, each unique carbon atom would produce a separate signal. Key signals would include those for the quaternary carbon and the three methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the methylene carbon, the cyano carbon, and the distinct carbons of the aromatic ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Electron Spray Ionization (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing relatively polar and thermally labile molecules like carbamates. In an ESI-MS experiment for this compound, one would expect to observe the protonated molecule [M+H]⁺ or adducts with other ions present in the solvent, such as sodium [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the compound by comparing the experimental mass with the calculated masses of possible formulas. This is a critical step in confirming the identity of a newly synthesized compound.

Without access to experimental data from a synthesized and analyzed sample of this compound, the specific spectral values and detailed interpretations for this compound remain hypothetical.

Molecular Ion Peak Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 248.28 g/mol ), the analysis of the molecular ion peak is crucial.

In electron impact (EI) mass spectrometry, the molecular ion ([M]⁺•) peak is expected at a mass-to-charge ratio (m/z) of 248. However, the stability of the molecular ion can be low for certain structures. arkat-usa.org Compounds containing a tert-butyl group, like tert-butylamine, often undergo rapid fragmentation upon ionization, which can lead to a weak or even absent molecular ion peak. pearson.com The primary fragmentation pathway for this compound is the cleavage of the carbamate group. The most stable and abundant fragment ion is often the tert-butyl cation ([C₄H₉]⁺) at m/z 57, which would likely be the base peak in the spectrum. Another significant fragmentation involves the loss of a tert-butyl radical to form an ion at m/z 191, or the loss of isobutylene (C₄H₈) via rearrangement to produce an ion at m/z 192.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Ion Formula m/z (Mass/Charge Ratio) Description
Molecular Ion [C₁₃H₁₆N₂O₂]⁺• 248 Parent molecular ion
Base Peak [C₄H₉]⁺ 57 Tert-butyl cation, highly stable
Fragment [M - C₄H₉]⁺ 191 Loss of a tert-butyl radical
Fragment [M - C₄H₈]⁺• 192 Loss of isobutylene
Fragment [C₈H₇N₂O₂]⁺ 191 Corresponds to [M - C₄H₉]⁺

| Fragment | [C₈H₆N]⁺ | 116 | Cyanobenzyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. vscht.cz The IR spectrum of this compound displays characteristic absorption bands corresponding to its carbamate, nitrile, and aromatic components.

The key functional groups in this compound each have distinct IR absorption frequencies. The presence of these bands in a spectrum provides strong evidence for the compound's structure. pressbooks.publibretexts.org

Carbamate Group: This group contains an N-H bond, a carbonyl (C=O) group, and a C-O bond. The N-H stretching vibration typically appears as a sharp, single peak around 3300-3400 cm⁻¹. The carbonyl (C=O) stretch is a very strong and sharp absorption in the range of 1725-1700 cm⁻¹. pressbooks.pub The C-O stretching vibration is found in the 1320-1210 cm⁻¹ region. libretexts.org

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a sharp band of medium intensity that appears in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹. pressbooks.pub

Aromatic Ring: The benzene ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz It also shows characteristic C=C stretching absorptions of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org

Alkyl Groups: The C-H bonds of the tert-butyl and benzyl methylene groups show strong stretching absorptions in the 3000-2850 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amine (Carbamate) N-H Stretch 3400 - 3300 Medium, Sharp
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
**Alkyl (tert-butyl, CH₂) ** C-H Stretch 3000 - 2850 Strong
Nitrile C≡N Stretch 2260 - 2220 Medium, Sharp
Carbonyl (Carbamate) C=O Stretch 1725 - 1700 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium to Weak

| Carbamate | C-O Stretch | 1320 - 1210 | Strong |

Other Spectroscopic Techniques

Additional spectroscopic methods can be employed to further confirm the structure and investigate the properties of this compound.

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. science-softcon.de Aromatic compounds typically exhibit two main absorption bands due to π → π* transitions. For a substituted benzene ring, a strong absorption (the E2-band) is expected around 200-220 nm, and a weaker, structured absorption (the B-band) is expected in the 250-280 nm range. The presence of the cyano and carbamate substituents on the ring may cause a slight shift in the position and intensity of these bands.

Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. researchgate.net Vibrations that are symmetric and involve less polar bonds tend to be strong in Raman spectra. For this compound, the C≡N nitrile stretch would be a prominent and easily identifiable peak. The symmetric "breathing" mode of the aromatic ring, typically around 1000 cm⁻¹, is also expected to be strong. The C-H stretching modes of the alkyl and aromatic groups will also be present. scirp.org

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition profile of a compound. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. Upon heating, this compound is expected to decompose via a characteristic pathway involving the elimination of isobutylene and carbon dioxide, resulting in the formation of 2-cyanobenzylamine. TGA would show a distinct mass loss corresponding to the loss of the Boc group (100.12 g/mol ). DSC would show a corresponding endothermic peak for this decomposition event, providing information on the temperature at which this process occurs.

Lack of Specific Chromatographic Data for this compound in Publicly Available Research

Despite a thorough search of available scientific literature, specific experimental data for the thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) of this compound remains elusive. While these chromatographic techniques are fundamental for the purification and analysis of synthesized organic compounds, detailed protocols and characterization data for this particular carbamate derivative have not been published in the accessible research articles and scientific databases.

Chromatographic methods are indispensable tools in synthetic chemistry for monitoring the progress of reactions, assessing the purity of products, and for purification. However, the development and publication of such methods are typically embedded within broader research studies that focus on the synthesis and application of novel compounds. In the case of this compound, it appears that while the compound may be used as an intermediate in various synthetic routes, detailed public-facing documentation of its specific chromatographic behavior is not available.

General principles of chromatography for similar compounds suggest that a range of conditions could be applicable, but without specific experimental validation for this compound, any proposed method would be purely theoretical.

Spectroscopic and Analytical Characterization for Research Purposes

Chromatographic techniques are crucial for the qualitative and quantitative analysis of tert-butyl 2-cyanobenzylcarbamate, enabling researchers to monitor reaction progress, assess product purity, and perform purification.

Thin-layer chromatography is a rapid and effective method for monitoring the conversion of starting materials to the desired product, this compound. It is also used to determine the appropriate solvent system for larger-scale purification by column chromatography. While specific Rf values for this compound are not documented in the available literature, a typical TLC analysis would involve the following general procedure:

Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates are commonly used for carbamates and other moderately polar organic compounds.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The ratio of these solvents would be optimized to achieve an Rf value for the product that is ideally between 0.3 and 0.5 for effective separation.

Visualization: The compound's position on the TLC plate can be visualized under UV light (254 nm) due to the aromatic ring. Staining with a developing agent such as potassium permanganate (B83412) or iodine may also be used.

Table 1: Hypothetical TLC Data for this compound (Note: The following data is illustrative and not based on published experimental results.)

AnalyteStationary PhaseMobile Phase (v/v)Detection MethodHypothetical Rf Value
This compoundSilica Gel 60 F₂₅₄Hexane:Ethyl Acetate (7:3)UV (254 nm)~0.4
2-aminobenzonitrile (Starting Material)Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (7:3)UV (254 nm)~0.2

High-performance liquid chromatography offers a more precise and quantitative method for analyzing the purity of this compound and for its purification. Both normal-phase and reverse-phase HPLC could be employed.

Normal-Phase HPLC: This would typically use a silica or other polar stationary phase with a non-polar mobile phase.

Reverse-Phase HPLC: This is a very common technique that would utilize a non-polar stationary phase (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the product from impurities and starting materials. Detection is typically performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance.

Table 2: Hypothetical HPLC Method Parameters for this compound (Note: The following data is illustrative and not based on published experimental results.)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Hypothetical Retention Time ~5-7 minutes

The absence of specific published data underscores a gap in the detailed characterization of this compound. Researchers working with this compound would need to develop and validate their own TLC and HPLC methods based on the general principles of chromatography and the known characteristics of similar chemical structures.

Applications of Tert Butyl 2 Cyanobenzylcarbamate in Academic Research

Building Block in the Synthesis of Complex Organic Molecules

The structural features of tert-butyl 2-cyanobenzylcarbamate make it a valuable building block for the construction of more elaborate molecular architectures. Researchers have utilized this compound as a starting material or key intermediate in the synthesis of pharmaceutically relevant scaffolds and other complex organic structures.

Synthesis of Pharmaceuticals and Bioactive Compounds

While specific examples directly starting from this compound are not extensively detailed in the provided search results, the analogous compound, tert-butyl 2-chloro-4-cyanobenzylcarbamate, highlights the utility of such structures in medicinal chemistry. vulcanchem.com The chloro and cyano substituents on this related molecule allow for a variety of synthetic manipulations, such as cross-coupling reactions and nucleophilic substitutions, which are fundamental in the construction of diverse molecular libraries for drug discovery. vulcanchem.com This suggests that this compound could similarly serve as a scaffold for the synthesis of bioactive compounds. For instance, carbamate (B1207046) derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. nih.govnih.govresearchgate.net One study describes the synthesis of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives, which showed promising antibacterial activity against various bacterial strains. nih.gov Another research effort focused on the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives, some of which exhibited significant anti-inflammatory properties. nih.govresearchgate.net

Construction of Chemical Frameworks with Diverse Reactivity

The presence of both a protected amine and a cyano group allows for the sequential or orthogonal functionalization of the molecule, leading to the creation of diverse chemical frameworks. The tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine that can participate in a wide array of reactions, including amide bond formation, alkylation, and arylation. chemistrysteps.com Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities. This dual reactivity makes this compound a valuable precursor for creating libraries of compounds with varied structural motifs and potential applications.

Role in Protecting Group Strategies for Amine Functionalities

The protection of amine groups is a critical step in multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex natural products. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation and its stability under a broad range of reaction conditions, yet facile removal under specific acidic conditions. masterorganicchemistry.comorganic-chemistry.org

Protecting Primary and Secondary Amines

The Boc group, as present in this compound, is highly effective for the protection of primary and secondary amines. organic-chemistry.org The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The resulting carbamate is stable to most nucleophiles and bases, allowing for chemical modifications at other parts of the molecule without affecting the protected amine. organic-chemistry.org Deprotection is cleanly accomplished using strong acids like trifluoroacetic acid (TFA), which releases the free amine, carbon dioxide, and tert-butanol (B103910). chemistrysteps.com This robust protection-deprotection strategy is a cornerstone of modern organic synthesis.

Protecting Group Abbreviation Installation Reagent Cleavage Condition
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA)
CarboxybenzylCbz, ZBenzyl (B1604629) chloroformateCatalytic hydrogenation
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)

Applications in Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide chemistry, the Boc protecting group has historically played a pivotal role in solid-phase peptide synthesis (SPPS). peptide.com In the Boc/Bzl protection strategy, the α-amino group of the incoming amino acid is protected with a Boc group, while reactive side chains are protected with benzyl-based groups. peptide.com The Boc group is removed with a moderate acid like TFA, and after neutralization, the next Boc-protected amino acid is coupled to the growing peptide chain. peptide.compeptide.com This cycle is repeated until the desired peptide sequence is assembled. Although the Fmoc/tBu strategy is now more common, the Boc strategy remains a valid and important method in SPPS. peptide.comub.edu

General Steps in Boc-based SPPS:

Attachment of the C-terminal Boc-protected amino acid to the solid support.

Deprotection: Removal of the Boc group with TFA. peptide.com

Neutralization: Treatment with a base (e.g., DIEA) to free the N-terminal amine. peptide.com

Coupling: Addition of the next Boc-protected amino acid with a coupling agent.

Repetition of steps 2-4 until the peptide is fully synthesized.

Cleavage: Release of the completed peptide from the resin and removal of side-chain protecting groups using a strong acid like HF.

Precursor for Advanced Synthetic Targets

This compound can serve as a precursor for more complex and functionally rich synthetic targets. For example, the cyano group can be transformed into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. Furthermore, the benzyl backbone can be elaborated through various aromatic substitution reactions, introducing additional functional groups and stereocenters. The combination of the protected amine and the reactive cyano group on a modifiable aromatic platform provides a versatile starting point for the synthesis of a wide range of advanced molecules with potential applications in materials science and drug discovery. The development of new synthetic methods often utilizes such building blocks to create novel molecular architectures. researchgate.net

Synthesis of Analogues and Derivatives with Modified Properties

The structural framework of this compound is a versatile starting point for the synthesis of a wide array of analogues and derivatives. Researchers modify its core structure to fine-tune physicochemical properties and biological activities. The tert-butylcarbamate (B1260302) (Boc) group is a well-established protecting group for the amine, which can be deprotected under specific conditions to allow for further functionalization. The cyanobenzyl moiety offers multiple avenues for chemical alteration.

One common strategy involves the modification of the phenyl ring. For instance, in the development of novel anti-inflammatory agents, researchers have synthesized series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogues. nih.gov These syntheses typically involve the condensation of a related amino phenylcarbamate intermediate with various substituted carboxylic acids, demonstrating how modifications distal to the carbamate group can be achieved. nih.gov

Another approach focuses on the transformation of the cyano group or the benzylamine (B48309) core. For example, derivatives of tert-butyl carbamate are used as intermediates in the synthesis of drugs like Lacosamide. [CN102020589B] In other research, the reaction of related structures like Boc-L-phenylalaninal with thiosemicarbazide (B42300), followed by reaction with phenacyl bromides, has been used to generate complex thiazolylhydrazono derivatives with potential antibacterial activity. nih.gov These examples underscore the modular nature of the synthesis, where different building blocks can be combined with the core carbamate structure to generate derivatives with distinct properties, such as antimicrobial or anti-inflammatory effects. nih.govnih.gov

The following table summarizes representative synthetic strategies for creating derivatives from carbamate-protected precursors:

Precursor TypeReactionResulting Derivative ClassPotential Application
tert-butyl 2-amino phenylcarbamateCondensation with substituted carboxylic acidsSubstituted benzamido phenylcarbamatesAnti-inflammatory nih.gov
Boc-protected amino aldehydeReaction with thiosemicarbazide & phenacyl bromidesThiazolylhydrazono carbamatesAntibacterial nih.gov
(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamateAlkylationMethoxypropionamide derivativesPharmaceutical Intermediate (Lacosamide) [CN102020589B]

Use in Investigating Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound and its analogues are frequently used in SAR studies to identify the key molecular interactions required for a desired biological effect.

By systematically synthesizing and testing a series of related compounds, researchers can map the "pharmacophore"—the essential arrangement of functional groups. For example, in the development of anti-inflammatory compounds, a library of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives was evaluated. nih.gov The study found that the nature and position of the substituent on the benzamido ring significantly impacted the anti-inflammatory activity. Derivatives with an ortho-hydroxy group (compound 4i ) or a simple phenyl group (compound 4a ) showed activity comparable to the standard drug indomethacin, while those with electron-withdrawing groups like a nitro group (compound 4e ) were less active. nih.gov This suggests that steric bulk and electronic properties at this position are critical for activity.

Similarly, SAR studies on new benzylamine derivatives as potential inhibitors of copper amine oxidases revealed that the type of substituent at the 2 and 6 positions of the benzylamine ring was crucial for inhibitory potency and selectivity. nih.gov The presence of linear alkoxy groups or hydrophilic ω-hydroxyalkoxy groups led to potent and selective reversible inhibitors. nih.gov These studies highlight how systematic structural modifications of a core scaffold, such as that provided by tert-butyl benzylamine derivatives, allow researchers to dissect the molecular requirements for biological function and optimize lead compounds.

The table below illustrates findings from a representative SAR study on anti-inflammatory carbamate derivatives. nih.gov

Compound IDSubstituent (R) on Benzamido RingAnti-inflammatory Activity (% Inhibition after 12h)SAR Implication
4i 2-hydroxy54.24%Hydrogen-bonding donor/acceptor enhances activity.
4a H54.13%Unsubstituted ring is well-tolerated.
4e 4-nitro39.02%Electron-withdrawing group reduces activity.

Computational Studies in Conjunction with Synthetic Research

Computational chemistry has become an indispensable tool in modern chemical research, working in synergy with synthetic efforts to accelerate the design and discovery of new molecules. For compounds like this compound and its derivatives, computational methods provide insights that guide synthesis, predict biological interactions, and explain experimental observations.

Predicting and Optimizing Synthesis Protocols

Computer-Assisted Organic Synthesis (CAOS) software has emerged as a powerful tool for planning chemical syntheses. researchgate.net Programs like Synthia™, CAS SciFinder, and open-source tools like ASKCOS and AiZynthFinder use vast databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic pathways for a target molecule. nih.govacs.orgmit.edu For a molecule such as this compound, a chemist could input the structure into one of these programs to generate multiple potential synthetic routes from commercially available starting materials. nih.gov

These tools can be customized to prioritize routes based on factors like cost, step count, safety, and the use of protecting groups. nih.govacs.org For example, the software can analyze different strategies for introducing the Boc protecting group onto 2-cyanobenzylamine or for constructing the cyanobenzyl portion of the molecule. This allows chemists to compare and contrast potential strategies on a computer before committing to lengthy and resource-intensive lab work. While specific published examples of using this software for this compound are not prominent, the methodology is broadly applicable and is increasingly used in both academic and industrial settings to streamline the discovery of efficient and novel synthetic pathways for complex molecules. acs.org

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the molecular basis of a drug's action and to guide the design of more potent and selective inhibitors.

In research involving derivatives of tert-butyl carbamates, molecular docking has been instrumental. For instance, in a study of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives as anti-inflammatory agents, docking was performed against cyclooxygenase (COX) enzymes. nih.gov The results showed that the most active compounds fit well into the active site of the enzyme, forming key hydrogen bonds and hydrophobic interactions, which rationalized their observed in vivo activity. nih.gov Similarly, docking studies on steroidal carbamates against the Human Prostaglandin E Receptor EP4 provided a theoretical explanation for their antiproliferative activity on colon cancer cells. nih.gov These computational models help researchers visualize binding modes, understand SAR data, and prioritize which analogues to synthesize next. nih.govnih.govchemrxiv.org

Quantum Chemical Calculations for Spectroscopic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and energetic properties of molecules. These calculations can predict various molecular properties, including vibrational frequencies (for interpreting IR and Raman spectra), NMR chemical shifts, and electronic transitions (for UV-Vis spectra). nih.govchemrxiv.org

For a molecule like this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data: Calculate the vibrational frequencies and compare them to experimental IR spectra to confirm the structure and assign specific peaks to molecular motions. nih.gov

Analyze Reactivity: By calculating the energies of the Frontier Molecular Orbitals (HOMO and LUMO), chemists can predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, and the distribution of these orbitals shows the most likely sites for electrophilic and nucleophilic attack. chemrxiv.org

Map Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions and reaction sites. chemrxiv.org

While specific DFT studies on this compound itself are not widely published, the methodology is standard for characterizing new compounds, as demonstrated in studies of other complex organic molecules. nih.govchemrxiv.org Researchers have also developed quantum chemical methods to trace reaction paths backward from a product to predict potential reactants, offering a powerful tool for discovering new reactions. nih.govresearchgate.net

ADME (Absorption, Distribution, Metabolism, and Excretion) Properties Evaluation

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. ADME properties determine how the substance moves through and is processed by the body. Computational methods are now routinely used to predict these properties early in the drug discovery process, saving time and resources.

For derivatives of tert-butyl carbamate and related structures, in silico ADME predictions are a common practice. nih.govopenmedicinalchemistryjournal.com Using software like QikProp, researchers can calculate key descriptors based on the molecular structure, including: nih.gov

Lipophilicity (logP): Predicts how well the compound will pass through cell membranes.

Aqueous Solubility (logS): Affects absorption and formulation.

Blood-Brain Barrier Permeability (logBB): Indicates potential for central nervous system effects.

Human Oral Absorption: Estimates the percentage of the drug that will be absorbed when taken orally.

Drug-likeness: Evaluates compliance with established guidelines like Lipinski's Rule of Five, which helps filter out compounds with poor pharmacokinetic prospects.

In studies of novel benzylamine derivatives for anti-tuberculosis activity, predicted ADMET (ADME plus toxicity) properties were calculated to ensure the compounds had favorable drug-like profiles. openmedicinalchemistryjournal.com This computational screening helps identify candidates that are more likely to succeed in later stages of development. nih.govchemrxiv.org

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to tert-butyl 2-cyanobenzylcarbamate and related structures provide a solid foundation, but there is considerable room for improvement in terms of efficiency, cost-effectiveness, and environmental impact.

Future synthetic strategies will likely prioritize the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. A key area of development is the use of advanced catalytic systems. While palladium on carbon is used for the hydrogenation of related azides, exploring alternative, more sustainable catalysts is a crucial next step. googleapis.com

Copper-based catalysts, for instance, are an attractive alternative to precious metals like palladium due to copper's abundance and lower cost. tezu.ernet.in Research into copper-catalyzed cyanation reactions, potentially using less toxic cyanide sources such as potassium hexacyanoferrate(II), could lead to greener synthetic pathways. tezu.ernet.in Furthermore, the development of water-soluble catalysts could simplify product purification and catalyst recycling, minimizing the use of organic solvents. nih.gov Electrochemical methods also present a promising metal-free approach for certain transformations, potentially reducing the reliance on chemical oxidants and reductants. mdpi.com

Table 1: Comparison of Potential Catalytic Approaches

Catalytic SystemPotential AdvantagesResearch Focus
Palladium-based High efficiency and selectivity demonstrated in related reactions. googleapis.comDevelopment of more active and recyclable catalysts to reduce metal leaching and cost.
Copper-based Lower cost, greater abundance compared to palladium. tezu.ernet.inOptimization of reaction conditions and ligands for cyanation and coupling reactions. tezu.ernet.in
Electrochemical Avoids stoichiometric chemical oxidants/reductants, milder conditions. mdpi.comInvestigating the electrochemical stability and reactivity of the carbamate (B1207046) and cyano groups.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Screening for enzymes capable of recognizing and transforming the substrate or its precursors.

Research in this area could draw inspiration from the known reactivity of bifunctional building blocks like 2-cyanobenzaldehyde, which participates in cascade reactions to form complex heterocyclic structures. researchgate.net A potential MCR could involve an ortho-halogenated benzonitrile (B105546), a source of the aminomethyl group, and di-tert-butyl dicarbonate (B1257347) in a one-pot, catalyzed process. The challenge lies in achieving high chemo- and regioselectivity in a complex reaction mixture.

Exploration of Novel Reactivity and Transformations

The chemical structure of this compound features several reactive sites: the cyano group, the benzylic methylene (B1212753) group, the carbamate, and the aromatic ring. A deeper understanding and exploitation of the reactivity of these moieties can unlock novel synthetic applications.

The cyano and benzyl (B1604629) groups are versatile functional handles that can participate in a wide array of chemical transformations. The cyano group, for example, is not just a precursor to amines or carboxylic acids but can also act as a directing group or participate in cycloaddition reactions to form heterocyclic systems. researchgate.netorgsyn.org Future work could explore the 1,3-dipolar cycloaddition potential of the nitrile group in this compound to synthesize novel, complex polycyclic compounds.

The benzylic C-H bonds are susceptible to oxidation and functionalization. nih.gov Research into selective oxidation could convert the methylene group into a ketone, providing a key intermediate for a different class of derivatives. nih.gov Moreover, radical-mediated reactions could enable the introduction of various functional groups at the benzylic position, expanding the chemical space accessible from this starting material. researchgate.net

A significant challenge in the chemistry of multifunctional molecules is achieving positional selectivity. For this compound, this translates to selectively modifying one part of the molecule without affecting the others. For instance, functionalizing the aromatic ring without altering the carbamate or cyano group requires carefully designed strategies.

The development of directing groups that can guide a catalyst to a specific C-H bond on the aromatic ring is a promising avenue. nih.gov The existing carbamate or cyano group could potentially serve as an endogenous directing group to functionalize the ortho or meta positions of the benzene (B151609) ring. Another approach involves the use of bimetallic catalysts, which have shown the ability to modulate selectivity in the C-H functionalization of related benzyl compounds by fine-tuning catalyst-substrate interactions. nih.govnih.gov

Table 2: Potential Selective Transformations

Target SiteReaction TypePotential StrategyDesired Outcome
Aromatic Ring C-H ArylationDirected metalation; Bimetallic catalysis. nih.govnih.govIntroduction of aryl groups at specific positions.
Benzylic Position OxidationSelective oxidation catalysts (e.g., DDQ). researchgate.netSynthesis of ketone derivatives.
Benzylic Position C-H AlkylationRadical-mediated reactions. researchgate.netIntroduction of new alkyl chains.
Cyano Group CycloadditionReaction with 1,3-dipoles. orgsyn.orgFormation of five-membered heterocycles (e.g., tetrazoles).

Design and Synthesis of New Chemical Entities with Enhanced Bioactivity

Given that this compound is a documented intermediate in the synthesis of pharmacologically active compounds, such as thrombin inhibitors, a major future direction is the rational design of new derivatives with improved biological profiles. googleapis.comgoogle.com This involves using the core structure as a scaffold and systematically modifying its functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Future research will likely involve computational modeling to predict the binding of new analogs to specific biological targets. By modifying the substitution pattern on the aromatic ring or replacing the tert-butylcarbamate (B1260302) group with other functionalities, medicinal chemists can fine-tune the molecule's properties. The synthesis of a library of these new chemical entities, followed by high-throughput screening, will be essential for identifying lead compounds for further development. The versatility of the cyano and benzyl groups will be instrumental in creating this molecular diversity.

Scaffold Modification for Targeted Therapeutic Applications

The core structure of this compound presents a versatile scaffold for medicinal chemists. Future research will likely focus on systematic modifications of this scaffold to develop novel therapeutic agents with high specificity and efficacy. The general aim of such modifications is to enhance the interaction of the molecule with biological targets, thereby improving its pharmacological profile.

One promising direction is the exploration of structure-activity relationships (SAR) by introducing a variety of substituents at different positions on the benzyl ring and modifying the carbamate functionality. These changes can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological receptors. The development of late-stage functionalization (LSF) techniques, particularly C-H functionalization, has become a powerful tool in medicinal chemistry for rapidly creating diverse libraries of analogues to explore SAR. nih.gov

The carbamate group itself is a key structural motif in many approved drugs and is often designed to interact specifically with target enzymes or receptors. oakwoodchemical.com Its ability to participate in hydrogen bonding and its conformational rigidity can be fine-tuned through substitution on the nitrogen and oxygen atoms. oakwoodchemical.com Future work could involve replacing the tert-butyl group with other alkyl or aryl substituents to modulate the compound's stability and pharmacokinetic properties.

Addressing Solubility and Pharmacokinetic Challenges

Future research must systematically investigate the aqueous solubility of this compound and its derivatives. Poor solubility can hinder absorption and bioavailability. Strategies to enhance solubility may include the introduction of polar functional groups or the use of advanced formulation techniques.

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of benzylcarbamates are crucial for their potential as drug candidates. Studies on the metabolic pathways of related compounds can provide insights into the likely biotransformation of this compound. For instance, understanding the metabolic stability of the carbamate linkage and the potential for enzymatic cleavage is essential. The pharmacokinetic parameters of benznidazole, another compound with a benzyl group, were determined in healthy volunteers, showing a terminal half-life of 12.1 hours, which highlights the importance of such studies. nih.gov Microdialysis has been used to study the pharmacokinetic properties and blood-brain barrier distribution of other small molecules, a technique that could be applied to novel carbamates. nih.gov

Table 1: General Pharmacokinetic Parameters of Interest

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
Vd Volume of distributionIndicates the extent of tissue distribution.
CL ClearanceMeasures the efficiency of drug elimination.

Advanced Spectroscopic and Computational Investigations

To fully exploit the potential of this compound, a deeper understanding of its chemical behavior at a molecular level is necessary. Advanced spectroscopic and computational methods will play a pivotal role in achieving this.

While the synthesis of carbamates is well-established, a detailed mechanistic understanding of the reactions involving this compound can lead to the development of more efficient and selective synthetic protocols. Computational studies, such as density functional theory (DFT) calculations, can be employed to model reaction pathways, identify transition states, and predict the influence of catalysts and reaction conditions. This can be particularly useful for understanding the formation of the Boc-protected amine and any potential side reactions. The mechanism of Boc protection generally involves the nucleophilic attack of the amine on the di-tert-butyl dicarbonate, followed by the breakdown of the intermediate to form the carbamate, carbon dioxide, and tert-butanol (B103910). nih.gov

High-throughput screening (HTS) methodologies can accelerate the discovery of new applications for this compound and its derivatives. technolabsys.comcapes.gov.br By rapidly screening large libraries of compounds against various biological targets, new leads for drug discovery can be identified. technolabsys.comcapes.gov.br The development of robust and sensitive analytical techniques is a prerequisite for HTS and for detailed characterization of the compound.

Advanced analytical methods such as ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are essential for the quantification and confirmation of carbamates in various matrices. nih.gov These techniques offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound and its metabolites. nih.gov For instance, specific methods have been developed for the analysis of carbamate pesticides, which can be adapted for this compound. technolabsys.comnih.govmdpi.comnih.gov

Table 2: Common Analytical Techniques for Carbamate Analysis

TechniqueApplicationAdvantages
HPLC-UV QuantificationWidely available, robust.
LC-MS/MS Quantification and structural confirmationHigh sensitivity and selectivity. nih.gov
GC-MS Analysis of volatile derivativesGood for structural elucidation.
NMR Structural elucidationProvides detailed structural information.
FT-IR Functional group identificationQuick and easy identification of the carbamate group.

Addressing Scalability and Industrial Feasibility for Broad Applications

For this compound to be utilized in broad applications, its synthesis must be scalable and economically viable. The transition from laboratory-scale synthesis to industrial production often presents significant challenges.

Process development and scale-up will be a key focus of future research. This involves optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods to ensure high yield and purity on a large scale. The use of continuous flow chemistry is an emerging area that can offer advantages in terms of safety, efficiency, and scalability for the production of fine chemicals and active pharmaceutical ingredients (APIs).

The industrial synthesis of carbamates has traditionally relied on hazardous reagents like phosgene (B1210022) and isocyanates. oakwoodchemical.com Modern, greener synthetic routes are highly desirable. Research into alternative, more sustainable synthetic methods for this compound will be crucial for its long-term industrial feasibility. This includes the use of less toxic reagents, solvent recycling, and minimizing waste generation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-cyanobenzylcarbamate, and what experimental conditions optimize yield?

  • Methodology :

  • The compound is typically synthesized via a multi-step sequence involving carbamate formation and functional group introduction . For example, tert-butyl carbamates are often prepared using (Boc)₂O (di-tert-butyl dicarbonate) under solvent-free electromagnetic milling conditions, which avoids side reactions and improves efficiency .
  • The cyanobenzyl group can be introduced via nucleophilic substitution or coupling reactions. Brominated intermediates (e.g., tert-butyl 2-bromobenzylcarbamate, CAS 162356-90-3) may serve as precursors, with cyanide substitution under Pd-catalyzed conditions .
  • Key parameters: Temperature (room temp. to 80°C), solvent selection (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How is this compound characterized for structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and cyanobenzyl moiety (aromatic protons and nitrile peak at ~110 ppm) .
  • HPLC/MS : Validates purity (>97%) and molecular weight (e.g., m/z 286.17 for brominated analogs) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar tert-butyl carbamates .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during this compound synthesis?

  • Controlling Reactivity :

  • The tert-butyl group’s steric bulk reduces undesired nucleophilic attacks, but side reactions (e.g., hydrolysis of the carbamate) can occur. Anhydrous conditions and low temperatures (0–5°C) minimize hydrolysis .
  • Competing substitutions (e.g., bromine vs. cyanide) are addressed using selective catalysts (e.g., CuCN for cyanation) and stepwise purification via column chromatography .
  • Solvent-free electromagnetic milling reduces side products by eliminating solvent interactions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • In Silico Approaches :

  • Density Functional Theory (DFT) calculates activation energies for substitution pathways. For example, the nitrile group’s electron-withdrawing effect enhances electrophilicity at the benzyl position, favoring SNAr mechanisms .
  • Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites), guiding functionalization for drug discovery .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Considerations :

  • Racemization risks increase at larger scales due to prolonged reaction times. Chiral auxiliaries (e.g., tert-butyl (R)-hex-5-yn-2-ylcarbamate) or asymmetric catalysis (e.g., chiral Pd complexes) preserve stereochemistry .
  • Continuous flow systems improve reproducibility by standardizing mixing and temperature gradients .
  • Purity monitoring via inline HPLC ensures compliance with pharmacopeial standards (>99% enantiomeric excess) .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported reaction yields for this compound synthesis be resolved?

  • Troubleshooting Framework :

  • Variable Analysis : Compare catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), solvent purity (HPLC-grade vs. technical), and moisture content (anhydrous vs. ambient conditions) .
  • Replication Studies : Reproduce methods using standardized intermediates (e.g., tert-butyl 2-bromobenzylcarbamate, ≥97% purity) to isolate variables .
  • Statistical Validation : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, reaction time) affecting yield .

Application-Oriented Questions

Q. What functionalizations of this compound enable its use in drug discovery?

  • Derivatization Pathways :

  • Nitrile Reduction : Convert the nitrile to an amine (e.g., LiAlH₄) for peptide coupling .
  • Carbamate Deprotection : Treat with TFA to expose the amine for further functionalization (e.g., amide bond formation) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.